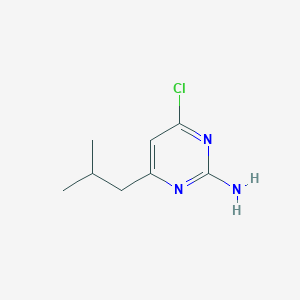

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine

Description

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine (CAS: 133062-14-3) is a trisubstituted pyrimidine derivative featuring a chlorine atom at position 4, a 2-methylpropyl (isobutyl) group at position 6, and an amine group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its chlorine substituent, which facilitates nucleophilic substitution reactions. Its structural framework is analogous to bioactive pyrimidines, making it valuable for developing antimalarial, anticancer, and antimicrobial agents .

Properties

IUPAC Name |

4-chloro-6-(2-methylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRCLEYGFYRYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NC(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(2-methylpropyl)pyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring .

Scientific Research Applications

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives and related compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidine derivatives are highly tunable, with substituents dictating physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Key Observations :

Insights :

Critical Analysis :

- The target compound’s isobutyl group may enhance target binding in antimalarial applications but could reduce solubility, necessitating formulation adjustments.

- Sulfur-containing analogs (e.g., 2-(2-methylpropyl)-thiazole) demonstrate flavor-enhancing properties in fruits, highlighting pyrimidines' versatility beyond pharmacology .

Biological Activity

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Overview of the Compound

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of a chloro group and a branched alkyl substituent. Its structural formula can be represented as follows:

Biological Activities

1. Antimicrobial Properties

Research indicates that 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism appears to involve inhibition of essential bacterial enzymes or pathways, leading to reduced viability of the pathogens.

Table 1: Antimicrobial Efficacy of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

The biological activity of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory responses, thereby disrupting these processes.

- Receptor Modulation : It may also interact with receptors associated with inflammation, modifying their activity and leading to reduced inflammatory responses .

Case Studies and Research Findings

Several studies have examined the biological activity of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine:

- Study on Antimicrobial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of MRSA at concentrations as low as 8 µg/mL. Further investigations revealed that it does not exhibit significant cytotoxicity towards human cell lines at therapeutic concentrations.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups. This suggests a promising avenue for further development in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.